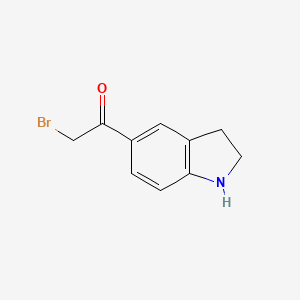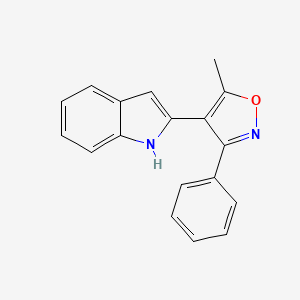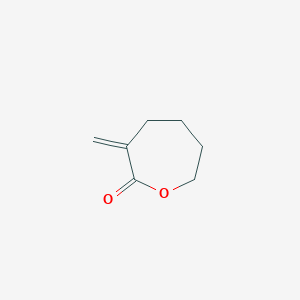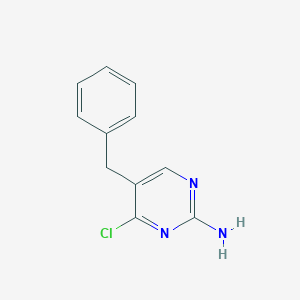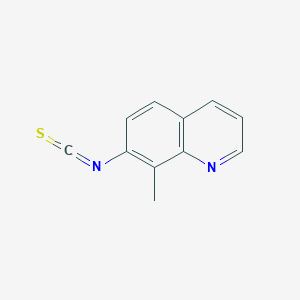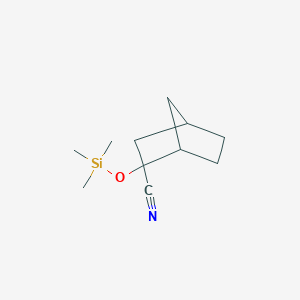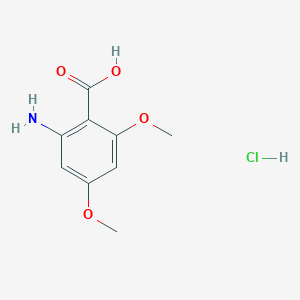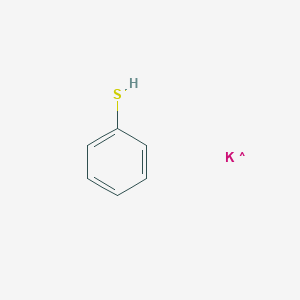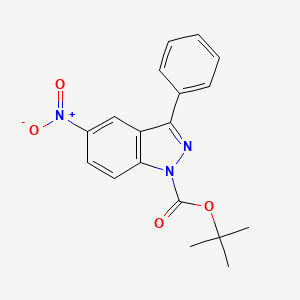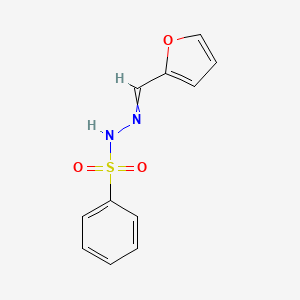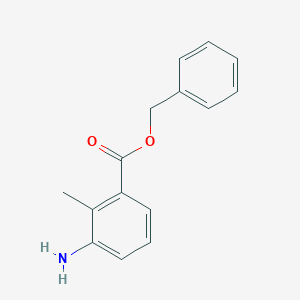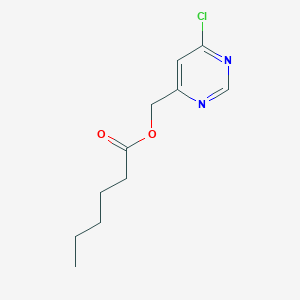
(6-chloropyrimidin-4-yl)methyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-chloropyrimidin-4-yl)methyl hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a hexanoic acid moiety linked to a 6-chloro-pyrimidin-4-ylmethyl group, making it a unique and potentially valuable chemical in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester typically involves the esterification of hexanoic acid with 6-chloro-pyrimidin-4-ylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (6-chloropyrimidin-4-yl)methyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Wissenschaftliche Forschungsanwendungen
(6-chloropyrimidin-4-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.
Wirkmechanismus
The mechanism of action of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol, which may exert their effects through different pathways. The pyrimidine moiety can interact with nucleic acids or proteins, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
(6-chloropyrimidin-4-yl)methyl hexanoate can be compared with other esters and pyrimidine derivatives:
Similar Compounds:
Uniqueness: The combination of a hexanoic acid moiety with a 6-chloro-pyrimidin-4-ylmethyl group makes this compound unique, offering distinct chemical and biological properties that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
(6-chloropyrimidin-4-yl)methyl hexanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-5-11(15)16-7-9-6-10(12)14-8-13-9/h6,8H,2-5,7H2,1H3 |
InChI-Schlüssel |
KVWIPJOREJORLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC1=CC(=NC=N1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
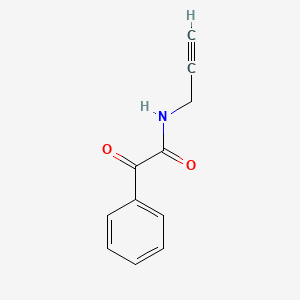
silane](/img/structure/B8471756.png)
